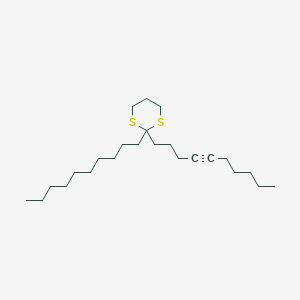
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane is an organic compound belonging to the class of dithianes Dithianes are sulfur-containing heterocycles that are often used as protecting groups in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane typically involves the reaction of a suitable aldehyde or ketone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The dithiane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and oxone.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted dithianes.
Applications De Recherche Scientifique
2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane may have applications in various fields:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Potential use in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Investigated for its potential biological activity and therapeutic applications.
Industry: Used in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 2-Decyl-2-(dec-4-yn-1-yl)-1,3-dithiane depends on its specific application. In organic synthesis, it acts as a protecting group by forming stable thioacetals with carbonyl compounds. In biological systems, it may interact with enzymes or other proteins through its sulfur atoms and alkyne group.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: The parent compound of the dithiane family, used as a protecting group in organic synthesis.
2-Methyl-2-(methylthio)-1,3-dithiane: A similar compound with a methylthio substituent.
2-Phenyl-1,3-dithiane: A dithiane derivative with a phenyl group.
Propriétés
Numéro CAS |
54844-68-7 |
|---|---|
Formule moléculaire |
C24H44S2 |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
2-decyl-2-dec-4-ynyl-1,3-dithiane |
InChI |
InChI=1S/C24H44S2/c1-3-5-7-9-11-13-15-17-20-24(25-22-19-23-26-24)21-18-16-14-12-10-8-6-4-2/h3-11,13,15-23H2,1-2H3 |
Clé InChI |
DOFUDAJPIIQDNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1(SCCCS1)CCCC#CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


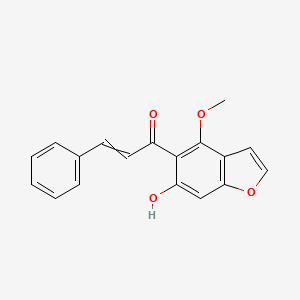
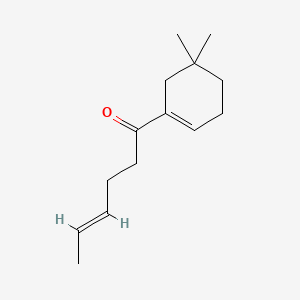
![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
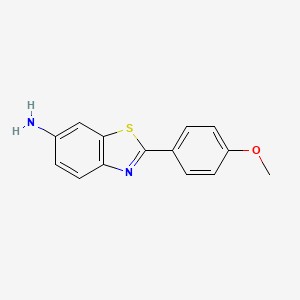
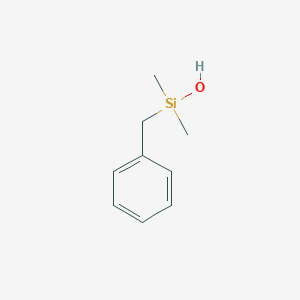
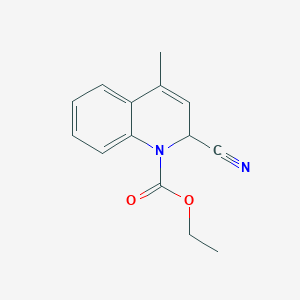
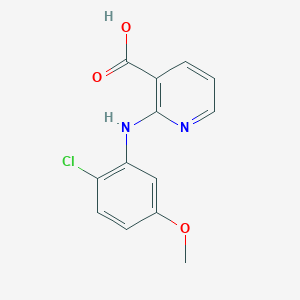
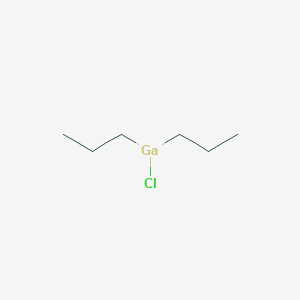
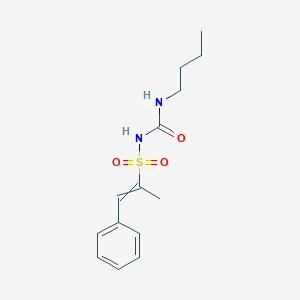
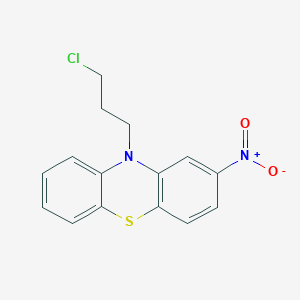
![N-Butyl-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14628060.png)
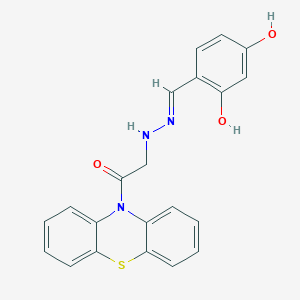
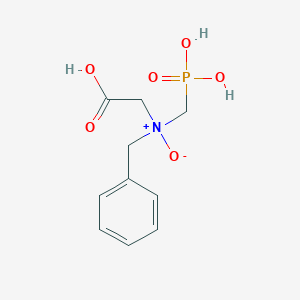
![4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14628078.png)
